N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group attached to a phenylacetohydrazide moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide typically involves the reaction between 2-methyl-1-phenylpropanal and 2-phenylacetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it effective in disrupting metal-dependent enzymatic processes, leading to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-2-methyl-1-phenylpropylidene]-3-phenylpropanehydrazide
- N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide derivatives
Uniqueness
Its ability to form stable metal complexes and its antimicrobial properties make it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[(Z)-(2-methyl-1-phenylpropylidene)amino]-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O/c1-14(2)18(16-11-7-4-8-12-16)20-19-17(21)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,19,21)/b20-18- |
InChI Key |
AJVMMHKDRRSLBS-ZZEZOPTASA-N |
Isomeric SMILES |
CC(C)/C(=N/NC(=O)CC1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=NNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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